molecular formula C11H14O2 B1355266 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone CAS No. 87771-41-3

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

Cat. No.: B1355266
CAS No.: 87771-41-3
M. Wt: 178.23 g/mol
InChI Key: MNEFLNSJCTVLTJ-UHFFFAOYSA-N
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Description

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3) is a hydroxyacetophenone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It features a 2-hydroxypropan-2-yl group at the meta position of the phenyl ring, adjacent to an acetyl group. This compound is primarily used as a synthetic intermediate for bioactive molecules, including pharmaceuticals like Montelukast Sodium, where it contributes to the drug's leukotriene receptor antagonist properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alternative Synthesis from 3-Isopropenyl-α,α-dimethylbenzyl Isocyanate

Another reported synthetic approach involves the use of 3-isopropenyl-α,α-dimethylbenzyl isocyanate as a precursor. This method includes:

  • Starting Material: 3-Isopropenyl-α,α-dimethylbenzyl isocyanate
  • Reaction: Hydrolysis or further functional group transformation to introduce the hydroxypropan-2-yl moiety and ethanone group.
  • Conditions: Typically involves controlled hydrolysis under acidic or basic conditions, followed by purification steps.

This route is less common but provides an alternative pathway, especially when specific substitution patterns are required.

Base-Catalyzed Condensation in Aqueous or Low-Polarity Solvents

A patented method describes the production of hydroxypropan-1-one derivatives, which can be adapted for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone synthesis:

  • Reactants: Aromatic ketone compound and substituted acetophenone compound
  • Catalyst: Base catalyst in water or low-polarity solvents such as toluene
  • Process: The reaction equilibrium is shifted toward the target product by generating slurry, facilitating product isolation.
  • Advantages: Use of water or easily recoverable solvents enhances environmental friendliness and process efficiency.

This method is notable for its scalability and potential industrial application.

Industrial Production Considerations

Industrial synthesis generally follows the acetophenone-isopropanol route but employs:

  • High-efficiency reactors: Continuous flow or batch reactors with precise temperature and pressure control.
  • Process Monitoring: Real-time monitoring of reaction parameters to optimize yield and minimize impurities.
  • Purification: Advanced purification techniques such as crystallization or chromatography to achieve high purity.

These adaptations ensure consistent product quality and cost-effectiveness at scale.

Reaction Analysis and Optimization

Aspect Details
Reaction Type Nucleophilic addition, condensation
Common Catalysts Acidic catalysts (e.g., sulfuric acid), basic catalysts (e.g., sodium hydroxide)
Solvents Isopropanol (also reactant), water, toluene (for low-polarity solvent method)
Temperature Range Typically 50–120 °C depending on catalyst and solvent
Pressure Atmospheric to slight pressure in sealed reactors
Yield High yields reported (>70%) with optimized conditions
Purification Methods Crystallization, distillation, chromatography

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Conditions Solvent Scale Advantages References
1 Acetophenone + Isopropanol Acidic/basic catalyst, reflux Isopropanol Lab & Industrial Simple, high yield, scalable
2 3-Isopropenyl-α,α-dimethylbenzyl isocyanate Hydrolysis under acidic/basic Aqueous or organic Lab scale Alternative route for specific derivatives
3 Aromatic ketone + substituted acetophenone Base catalyst, aqueous or toluene Water, toluene Industrial Environmentally friendly, efficient

Research Findings and Notes

  • The hydroxyl group in the 2-hydroxypropan-2-yl substituent is critical for the compound’s reactivity and biological activity, influencing the choice of reaction conditions to preserve this functionality.
  • Reaction optimization studies emphasize temperature control to prevent side reactions such as over-oxidation or polymerization.
  • The use of water or low-polarity solvents in base-catalyzed methods reduces environmental impact and facilitates product isolation by slurry formation.
  • Industrial processes incorporate continuous monitoring and advanced purification to meet pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The hydroxyl group in the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone 2-hydroxypropan-2-yl (meta) C₁₁H₁₄O₂ 178.23 Pharmaceutical synthesis (e.g., Montelukast)
1-(2-Hydroxyphenyl)ethanone Hydroxyl (ortho) C₈H₈O₂ 136.15 Precursor for flavonoids; Tboil: 379–486 K
1-(4-(2-Fluoroethoxy)phenyl)ethanone 2-fluoroethoxy (para) C₁₀H₁₁FO₂ 182.19 Antimalarial chalcone synthesis (yield: 66–90%)
1-(3-(Benzylideneamino)phenyl)ethanone Benzylideneamino (meta) C₁₅H₁₃NO 223.27 Fungitoxicity (ED50: 8–40 µg/mL)
1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone Chloro, trihydroxy (meta, para) C₈H₇ClO₄ 202.59 Antitumor activity in desmosdumotin analogs
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-8-ylamino (para) C₁₇H₁₄N₂O 262.31 Antibacterial chalcone precursor

Key Observations :

  • Substituent Position: The meta-substituted 2-hydroxypropan-2-yl group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to simpler ortho-hydroxyl derivatives (e.g., 1-(2-hydroxyphenyl)ethanone) .
  • Electron-Withdrawing Groups: Fluoroethoxy substituents (e.g., in 1-(4-(2-fluoroethoxy)phenyl)ethanone) increase electrophilicity at the acetyl group, improving Claisen-Schmidt condensation yields (66–90%) for antimalarial chalcones .
  • Bioactivity: Benzylideneamino derivatives (e.g., 1-(3-(4-hydroxy-3-methoxybenzylideneamino)phenyl)ethanone) show potent fungitoxicity (ED50: 8 µg/mL against Fusarium oxysporum), outperforming commercial fungicides like Bavistin .

Key Observations :

  • The target compound’s synthesis is less documented in public literature compared to fluoroethoxy or chloro derivatives, suggesting proprietary methods in pharmaceutical contexts (e.g., Montelukast synthesis) .
  • Chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) are synthesized efficiently via Claisen-Schmidt condensation under basic conditions, highlighting the versatility of acetophenone precursors .

Table 3: Bioactivity Comparison

Compound Name Activity Efficacy (ED50/IC50) Target Organism/Cell Line Reference
This compound Not explicitly reported N/A N/A
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone Fungitoxicity 8 µg/mL Fusarium oxysporum
Desmosdumotin C derivatives Antitumor IC50: <10 µM Human cancer cell lines
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Antibacterial Moderate inhibition S. aureus, E. coli

Key Observations :

  • Chloro and methoxy substituents (e.g., in desmosdumotin analogs) enhance antitumor potency, suggesting that electron-withdrawing groups improve cellular uptake or target binding .

Biological Activity

1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, also known as a derivative of phenylacetone, has garnered interest in the scientific community due to its potential biological activities. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is noted for its applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The structure of this compound can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

This compound features a phenyl ring substituted with a hydroxypropan-2-yl group, which is hypothesized to enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS, which are involved in inflammatory pathways .
  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerIC50 values indicating inhibition of cancer cells

Case Study 1: Anticancer Activity

In a study examining the effects of various phenylacetone derivatives on cancer cell lines, this compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 58 µM . This suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds revealed that they could effectively reduce levels of TNF-α and IL-1β in stimulated macrophages. This indicates that this compound might have therapeutic applications in treating inflammatory diseases .

Future Directions and Implications

Given the preliminary findings regarding its biological activity, further research is warranted to explore the pharmacokinetics and safety profile of this compound. Potential studies could include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Structural Modifications : To optimize its activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, and what critical parameters influence reaction efficiency?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 3-(2-hydroxypropan-2-yl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . Key parameters include solvent polarity (e.g., dichloromethane or nitrobenzene), temperature control (0–50°C), and catalyst stoichiometry. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How is the structure of this compound confirmed post-synthesis?

  • Answer : Structural confirmation employs spectroscopic techniques :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm) .
  • IR : Strong absorbance near 1680 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178.23) validate the molecular formula (C₁₁H₁₄O₂) . Predicted spectra from tools like ACD/Labs Percepta ensure accuracy .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Due to limited toxicological data, adhere to GHS/CLP guidelines :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation to improve yield and purity for this compound?

  • Answer : Optimization strategies include:

  • Catalyst modification : Use recyclable Brønsted acid ionic liquids (e.g., [BMIM]HSO₄) to reduce waste .
  • Microwave-assisted synthesis : Enhances reaction rate and selectivity under controlled dielectric heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes AlCl₃ residues and by-products .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Answer : Contradictions arise from conformational isomerism or impurities. Mitigation steps:

  • Variable-temperature NMR : Resolves dynamic rotational barriers in the hydroxypropan-2-yl group .
  • HPLC-MS : Detects trace impurities (e.g., unreacted aldehydes) with >95% purity thresholds .
  • X-ray crystallography : Defines solid-state conformation if steric hindrance distorts solution-phase spectra .

Q. What strategies enable the use of this compound as a precursor in drug synthesis?

  • Answer : Functionalization pathways include:

  • Ketone derivatization : Convert the ethanone group to hydrazones or oximes for bioactivity screening .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces pharmacophores (e.g., fluorine substituents) .
  • Metabolic studies : Use radiolabeled (¹⁴C) analogs to track hepatic clearance pathways in vitro .

Q. How can researchers design assays to study this compound’s role in enzyme inhibition?

  • Answer :

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with proteins (e.g., COX-2) via AutoDock Vina, guided by the compound’s 3D structure (PubChem CID) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationships .

Properties

IUPAC Name

1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEFLNSJCTVLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543123
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87771-41-3
Record name 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87771-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone

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